Tempoacmcta

Beschreibung

Contextualization of Tempoacmcta as a Nitroxide Spin-Labeled Peptide Conjugate

This compound is a specialized organic molecule classified as a nitroxide spin-labeled peptide conjugate. At its core is a nitroxide radical, a stable molecule containing an unpaired electron. wikipedia.org This unpaired electron makes the molecule paramagnetic, meaning it can be detected using a technique called Electron Paramagnetic Resonance (EPR) spectroscopy. ias.ac.inencyclopedia.pub The "Tempo" portion of its name often refers to the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl chemical structure, a common and robust nitroxide radical. nih.govacs.org

The true utility of this compound lies in its ability to be chemically attached, or conjugated, to a peptide. Peptides are short chains of amino acids, the fundamental building blocks of proteins. By strategically placing this compound at a specific site on a peptide, scientists can use EPR spectroscopy to gather detailed information about that precise location within the molecule. nih.govnih.gov This process, known as Site-Directed Spin Labeling (SDSL), turns the this compound molecule into a "spy" that reports on its immediate surroundings. encyclopedia.pubwikipedia.org

Significance of Nitroxide Spin Labels in Contemporary Biomolecular Research Methodologies

Nitroxide spin labels like this compound are indispensable in modern biophysics for several reasons. Their primary application is in conjunction with EPR spectroscopy to study the structure, dynamics, and conformational changes of biomacromolecules. nih.govnih.gov This combination provides insights that are often inaccessible through other structural biology techniques like X-ray crystallography, which typically requires static, crystallized samples. mdpi.com

The information gleaned from these spin labels is multifaceted:

Local Dynamics: The EPR spectrum of a nitroxide label is highly sensitive to its motion. wikipedia.orgrsc.org By analyzing the spectrum, researchers can determine how much a specific part of a peptide is moving, providing clues about the flexibility and dynamics of different regions.

Solvent Accessibility: The accessibility of the spin label to its surrounding solvent can be measured, revealing whether a particular part of the peptide is exposed on the surface or buried within its structure. encyclopedia.pub

Distance Measurements: When two spin labels are introduced into a biomolecule, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure the distance between them, typically in the range of 1.5 to 8 nanometers. ias.ac.innih.gov This capability is crucial for mapping the three-dimensional structure of peptides and proteins and detecting conformational changes. unl.edu

These methodologies are vital for understanding complex biological processes such as protein folding, enzyme function, and peptide-membrane interactions. nih.govwikipedia.org

Historical Trajectory of Peptide Spin Label Development and its Relation to this compound

The concept of spin labeling was pioneered in the 1960s by Harden M. McConnell and his colleagues. wikipedia.orguni-osnabrueck.debohrium.com Initially, these studies involved attaching nitroxide-containing molecules to reactive groups already present in proteins, such as the thiol group of cysteine residues. nih.gov

A significant breakthrough came in the late 1980s and early 1990s with the development of Site-Directed Spin Labeling (SDSL) by Wayne L. Hubbell's laboratory. wikipedia.orguni-osnabrueck.de This technique combined molecular biology with EPR, allowing researchers to introduce a cysteine residue at virtually any desired position in a protein sequence through site-directed mutagenesis. encyclopedia.pubyoutube.com This cysteine could then be specifically targeted with a sulfhydryl-reactive nitroxide reagent, such as the widely used Methanethiosulfonate (B1239399) Spin Label (MTSL). mdpi.comresearchgate.net

Over the years, the field has seen the development of a diverse library of spin labels with different properties. The evolution from early, more flexible labels to more rigid structures has been a key theme. For instance, the development of the spin-labeled amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) provided a probe that could be rigidly incorporated directly into the peptide backbone during synthesis. nih.govnih.gov Compounds like this compound represent the continued refinement of this technology, offering specific linker chemistries and properties tailored for particular applications in peptide and protein research.

Key Milestones in Spin Label Development

| Era | Key Development | Significance | Key Researchers/Groups |

|---|---|---|---|

| 1960s | First synthesis and application of nitroxide spin labels. wikipedia.orguni-osnabrueck.de | Established the foundational principles of using paramagnetic probes to study biomolecules via EPR. | Harden M. McConnell |

| Late 1980s/Early 1990s | Development of Site-Directed Spin Labeling (SDSL). uni-osnabrueck.de | Enabled the precise placement of spin labels at specific sites in proteins, revolutionizing structural studies. | Wayne L. Hubbell |

| 1980s-2000s | Introduction of rigid spin-labeled amino acids like TOAC. nih.govnih.gov | Provided probes with reduced flexibility for more precise analysis of backbone dynamics. | Nakaie et al., Rassat and Rey |

| 2000s-Present | Expansion of the spin label toolkit, including labels for non-cysteine sites and those with improved stability. nih.govnih.gov | Broadened the applicability of SDSL-EPR to a wider range of proteins and cellular environments. | Multiple research groups worldwide |

Identification of Current Research Gaps and Prospective Directions for this compound Studies

Despite the power of spin labeling, several challenges and opportunities for future research remain. One significant limitation of traditional nitroxide labels is their susceptibility to reduction in the cellular environment, which quenches their paramagnetic signal. mdpi.com Developing more robust and redox-stable labels is a key area of ongoing research.

Another frontier is the development of orthogonal labeling strategies. The heavy reliance on cysteine residues can be problematic for proteins where cysteines are essential for structure or function. nih.govnih.gov Research into labels that can be attached to genetically encoded non-canonical amino acids is expanding the scope of SDSL. nih.govinnovations-report.com

For a compound like this compound, prospective research directions could include:

In-cell Applications: Characterizing its stability and performance inside living cells to enable the study of peptide and protein dynamics in their native environment.

Multi-Frequency EPR: Utilizing its properties in advanced, high-frequency EPR experiments to gain higher resolution information about its local environment and dynamics. fu-berlin.de

Conformational Ensembles: Using distance measurements from this compound pairs to map not just single structures, but the entire ensemble of conformations that a flexible peptide might adopt.

The continued refinement of spin labels like this compound, coupled with advances in EPR instrumentation and analytical methods, promises to further illuminate the complex and dynamic world of biomolecules. researchgate.net

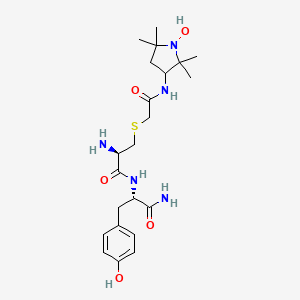

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60112-10-9 |

|---|---|

Molekularformel |

C23H33N5O6S |

Molekulargewicht |

481.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-amino-3-[2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)amino]-2-oxoethyl]sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C22H35N5O5S/c1-21(2)10-17(22(3,4)27(21)32)26-18(29)12-33-11-15(23)20(31)25-16(19(24)30)9-13-5-7-14(28)8-6-13/h5-8,15-17,28,32H,9-12,23H2,1-4H3,(H2,24,30)(H,25,31)(H,26,29)/t15-,16-,17?/m0/s1 |

InChI-Schlüssel |

QMFCZASOYZFGHS-LDHRCNPASA-N |

SMILES |

CC1(CC(C(N1O)(C)C)NC(=O)CSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)C |

Isomerische SMILES |

CC1(CC(C(N1O)(C)C)NC(=O)CSC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)N)C |

Kanonische SMILES |

CC1(CC(C(N1O)(C)C)NC(=O)CSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

S-(((3-(2,2,5,5-tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide TEMPOACMCTA |

Herkunft des Produkts |

United States |

Precision Chemical Synthesis and Advanced Derivatization Methodologies for Tempoacmcta

Elucidation of Synthetic Strategies for Tempoacmcta and Related Peptide-Nitroxide Conjugates

The synthesis of this compound and similar peptide-nitroxide conjugates primarily relies on robust peptide synthesis protocols, allowing for the controlled assembly of amino acid sequences and the strategic introduction of spin-labeling moieties. Chemical synthesis, in general, involves the controlled transformation of simpler molecules into more complex products, ensuring reproducibility and reliability.

Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound and Analogues

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides, including this compound and its analogues. This technique involves the sequential assembly of amino acid chains while anchored to an insoluble resin. SPPS is particularly advantageous for its ability to facilitate the production of peptides that are challenging to express through biological means, as well as for incorporating unnatural amino acids and modifying the peptide backbone., The general principle of SPPS follows a repetitive cycle of coupling, flushing, and deprotection steps. Commonly utilized amino-protecting groups in SPPS include 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc).

Methodologies for Incorporating Nitroxide-Containing Unnatural Amino Acids within this compound

The incorporation of nitroxide-containing unnatural amino acids into peptides like this compound is a key aspect of their synthesis, enabling site-specific spin labeling. Unnatural amino acids, which are not typically found in protein sequences, can be synthetically created and integrated into custom peptides using appropriate protecting groups. This approach offers advantages over traditional site-directed spin labeling (SDSL) methods, providing novel avenues for protein spin labeling.

The 2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl (Proxyl) group, a pyrroline-based nitroxide radical, is a significant spin label utilized in peptide modification., Proxyl spin labels can be strategically incorporated, for instance, at the amino terminus of peptides, serving as biophysical probes. The integration of Proxyl into peptide sequences, such as in certain G-protein alpha subunit analogs, allows for the study of conformational changes and provides insights into molecular interactions.

This compound and other spin-labeled peptides are often compared with established nitroxide amino acids like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) and TOPP (4-(3,3,5,5-tetramethyl-2,6-dioxo-4-oxylpiperazin-1-yl)-L-phenylglycine).,,, These unnatural α-amino acids are commonly used in electron paramagnetic resonance (EPR) spectroscopy for studying protein and peptide structure, dynamics, and interactions.,,,

TOAC is characterized by its exceptional rigidity, with its nitroxide ring directly attached to the peptide backbone through its α-carbon., This rigidity limits the flexibility of the paramagnetic center, primarily allowing only the flipping of the piperidine (B6355638) moiety., While this provides precise information on orientation, it also carries the potential to perturb peptide secondary structures., TOAC can be incorporated into peptides via solid-phase synthesis and has been widely used to investigate peptide structure, dynamics, and aggregation.,,,

In contrast, TOPP was developed as an alternative to TOAC, aiming to lower the risk of perturbing peptide secondary structures while potentially offering higher flexibility., TOPP, like TOAC, is introduced into peptides via solid-phase synthesis.,

Another widely used nitroxide for site-directed spin labeling (SDSL) is the sulfhydryl-reactive methanethiosulfonate (B1239399) spin label (MTSL).,, Unlike TOAC and TOPP, which are incorporated during peptide synthesis, MTSL is conjugated to accessible cysteine residues post-synthetically.,, The side chain formed by MTSL labeling, often abbreviated as R1, is well-characterized but involves a disulfide linkage, which can be redox-sensitive., Compared to TOAC and TOPP, cysteine-reactive nitroxides like MTSL generally result in side chains with increased flexibility. However, studies have shown that TOAC labels are significantly more structurally restricted than Cys(MTSL) labels, providing more precise information for distance measurements in peptides.

Table 1: Comparative Properties of Nitroxide Amino Acids

| Nitroxide Amino Acid | Method of Incorporation | Rigidity/Flexibility | Linkage Type (if applicable) | Potential for Structural Perturbation | PubChem CID |

| TOAC | Solid-Phase Peptide Synthesis | High rigidity | Direct α-carbon attachment | Potential | 167486 |

| TOPP | Solid-Phase Peptide Synthesis | Higher flexibility than TOAC | Direct attachment | Lower risk than TOAC | N/A |

| Cys(MTSL) | Post-synthetic conjugation to Cysteine | Increased flexibility | Disulfide bond, | Minimal | 133628 |

| Proxyl | Solid-Phase Peptide Synthesis | Flexible | Varies (e.g., N-terminal) | Not explicitly stated as high | 76702 |

Site-Directed Covalent Modification Approaches for this compound via Natural Amino Acid Residues (e.g., Cysteine)

Beyond direct incorporation during synthesis, this compound and other peptides can be derivatized through site-directed covalent modification of natural amino acid residues.,, This approach is particularly common for proteins and peptides where a unique amino acid, most notably cysteine, is targeted due to the highly specific reactivity of its sulfhydryl group. Site-directed spin labeling (SDSL) has been a cornerstone for studying macromolecular structure and function using EPR spectroscopy.

The methanethiosulfonate spin label (MTSL), also known as MTSSL, is the most widely used sulfhydryl-reactive nitroxide for protein and peptide labeling.,, MTSL (PubChem CID 133628) readily reacts with accessible cysteine residues, forming a disulfide bond., The resulting side chain, often referred to as R1, has well-characterized conformational properties., The 1-oxyl-2,2,5,5-tetramethyl-pyrroline moiety of MTSL is comparatively stable in reducing biological environments.

However, the disulfide linkage formed by MTSL is redox-sensitive, which can be a limitation in certain reducing conditions.,, To overcome this, alternative labels with more stable linkers have been introduced, including maleimide (B117702) and iodoacetamide (B48618) derivatives.,,

Maleimide spin labels: These labels form a stable carbon-sulfur (C-S) bond with cysteine residues, offering an advantage over MTSL in reducing environments., While generally more sterically demanding than MTSL, maleimide reactions are highly specific to cysteine at pH 6 to 7.5., At higher pH values (above 8), maleimide labels can also react with primary amines, potentially modifying lysine (B10760008) side chains or the N-terminus.,

Iodo-derivatives (Iodoacetamides): Similar to maleimides, iodoacetamide spin labels also form stable C-S bonds with cysteine, providing stability in reducing conditions., They typically feature longer, more flexible linkers. However, iodoacetamides can also react with secondary amines, particularly histidine residues.

Table 2: Cysteine-Reactive Spin Labels for Peptide Derivatization

| Spin Label Type | Reactive Group | Bond Formed with Cysteine | Stability in Reducing Conditions | Steric Hindrance | Other Reactivity (at higher pH) | PubChem CID (example) |

| Methanethiosulfonate (MTSL) | Thiosulfonate | Disulfide bond | Sensitive, | Moderate | N/A | 133628 |

| Maleimide derivatives | Maleimide | C-S bond | Stable | Higher | Primary amines (Lys, N-term), | N/A (class) |

| Iodo-derivatives | Iodoacetamide | C-S bond | Stable | Varies | Secondary amines (His) | N/A (class) |

Exploration of "Click Chemistry" and Bioorthogonal Reactions in this compound Synthesis

"Click chemistry" encompasses a set of highly efficient, selective, and robust chemical reactions that are particularly useful for joining molecular building blocks wikipedia.orgorganic-chemistry.org. These reactions are characterized by high yields, fast reaction rates, and minimal byproducts, often occurring under mild conditions and in biocompatible solvents wikipedia.orgorganic-chemistry.org. Bioorthogonal chemistry, a subset of click chemistry, refers to reactions that can proceed within living systems without interfering with native biochemical processes, enabling real-time study of biomolecules wikipedia.orgnih.gov.

For the synthesis of this compound, particularly for the attachment of the nitroxide moiety to the peptide, or for subsequent derivatization, click chemistry and bioorthogonal reactions offer significant advantages. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a 1,2,3-triazole ring from an azide (B81097) and an alkyne wikipedia.orgorganic-chemistry.orgnih.gov. This reaction is known for its high efficiency and regioselectivity, yielding 1,4-disubstituted triazoles organic-chemistry.orgbeilstein-journals.org. Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, and inverse electron-demand Diels-Alder (IEDDA) reactions are also valuable bioorthogonal strategies that could be employed, especially if the synthesis or subsequent labeling needs to occur in a biological context wikipedia.orgnih.gov.

The modularity of click chemistry would allow for the independent synthesis of the peptide backbone and the nitroxide-containing precursor, followed by their efficient coupling. This approach minimizes potential interference with the sensitive nitroxide radical during peptide elongation and purification steps.

Advanced Chemical Linkage and Conjugation Strategies for this compound

As a peptide containing a nitroxide, this compound is designed for specific interactions and labeling applications, necessitating advanced chemical linkage and conjugation strategies. These strategies aim to covalently attach this compound to other biomolecules, such as proteins, antibodies, or nanoparticles, while preserving the integrity and function of both the this compound and the target molecule nih.govnih.gov.

Common conjugation chemistries target specific functional groups present in peptides and proteins, including amine groups (e.g., lysine side chains, N-terminus), thiol groups (e.g., cysteine side chains), and carboxyl groups (e.g., aspartic acid, glutamic acid side chains, C-terminus) nih.gov. Reagents like N-hydroxysuccinimide (NHS) esters react with amines, maleimides react with thiols, and carbodiimides facilitate amide bond formation with carboxyl groups nih.gov.

Click chemistry offers a powerful alternative for creating highly specific and efficient linkages. For instance, if this compound or the target biomolecule is functionalized with an azide or alkyne, CuAAC or SPAAC can be used to form a stable triazole linkage nih.govnih.gov. This approach provides excellent control over the conjugation site and stoichiometry, leading to more homogeneous conjugates compared to traditional random coupling methods nih.gov. The use of hydrophilic linkers, such as poly(ethylene glycol) (PEG), can also enhance the reactivity of conjugated moieties by preventing hydrophobic interactions with the biomolecule, thereby improving conjugation efficiency nih.gov.

Rigorous Purification and Analytical Characterization Techniques for Synthetic this compound

The synthesis of complex organic molecules, especially those intended for biological applications, demands rigorous purification and comprehensive analytical characterization to ensure purity, identity, and structural integrity.

High-Resolution Chromatographic Methods (e.g., HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analytical assessment of synthetic this compound youtube.com. Given its peptide nature and the presence of a nitroxide moiety, reversed-phase HPLC (RP-HPLC) is typically employed due to its excellent resolving power for peptides based on their hydrophobicity.

Table 1: Illustrative HPLC Parameters for this compound Purification

| Parameter | Typical Range/Description |

| Column Type | C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Linear gradient, e.g., 5-60% B over 30-60 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., 220 nm for peptide backbone, 254 nm for chromophores) |

| Temperature | 25-40 °C |

Note: This table provides illustrative parameters. Actual conditions would be optimized based on the specific properties of this compound and impurities.

RP-HPLC allows for the separation of this compound from unreacted starting materials, truncated sequences, side products, and other impurities. The retention time provides an initial indication of purity, while peak area can be used for quantitative analysis. Preparative HPLC can then be used to isolate the pure compound on a larger scale.

Mass Spectrometry for Comprehensive this compound Sequence and Structural Identification

Mass Spectrometry (MS) is critical for confirming the molecular weight, elemental composition, and structural details of synthetic this compound youtube.comkhanacademy.org. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used to determine the exact molecular mass, which is essential for verifying the successful synthesis of the target compound.

For comprehensive structural elucidation, tandem mass spectrometry (MS/MS) is employed. This technique involves fragmenting the precursor ion of this compound and analyzing the mass-to-charge (m/z) ratios of the resulting fragment ions youtube.comkhanacademy.org. The fragmentation pattern provides information about the amino acid sequence of the peptide backbone and confirms the attachment and location of the nitroxide moiety.

A particularly relevant technique for peptide analysis, especially those containing nitroxide radicals, is TEMPO-assisted Free Radical-Initiated Peptide Sequencing Mass Spectrometry (FRIPS MS) nih.gov. While this compound contains a tetramethylpyrrolidine nitroxide rather than a TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) moiety, the underlying principle of nitroxide-assisted fragmentation for peptide sequencing is applicable. FRIPS MS can induce specific peptide backbone dissociations, offering a powerful tool for obtaining detailed sequence information and identifying post-translational modifications or attached labels nih.gov. The higher energy deposition and multiple collisions in instruments like hybrid quadrupole time-of-flight (Q-TOF) and Q-Exactive Orbitrap mass spectrometers can lead to one-step peptide backbone dissociations, making FRIPS a valuable approach in peptide mass spectrometry research nih.gov.

Investigation of the Chemical Stability and Reactivity of the Nitroxide Moiety in this compound Under Varied Conditions

The nitroxide moiety, a stable radical, is the defining feature of this compound and is crucial for its function as a spin label in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Understanding its chemical stability and reactivity under various conditions is paramount for its effective application and storage. The nitroxide radical in this compound is a tetramethylpyrrolidine nitroxide, a type of aminoxyl radical nih.gov.

Nitroxide radicals are generally stable, but their radical nature makes them susceptible to various chemical transformations depending on the surrounding environment nih.gov. Key factors influencing the stability and reactivity of the nitroxide moiety in this compound include:

pH: The stability of nitroxides can be influenced by pH. Under highly acidic conditions, nitroxides can be protonated, which may affect their stability or lead to disproportionation reactions. Conversely, strong basic conditions might also induce degradation pathways.

Temperature: Elevated temperatures can increase the rate of decomposition or reaction of the nitroxide radical. Storage conditions (dry, dark, and at low temperatures, e.g., 0-4 °C for short term or -20 °C for long term) are recommended to maintain stability hodoodo.com.

Presence of Reducing Agents: Nitroxides are readily reduced to their corresponding hydroxylamine (B1172632) derivatives by various reducing agents. Common biological reducing agents include ascorbate (B8700270) (Vitamin C), thiols (e.g., glutathione, cysteine), and NADH/NADPH nih.gov. This reduction is often reversible, but in the presence of excess reductant, the radical signal can be lost. This property is exploited in some biological applications where the reduction rate can be measured to assess redox status.

Presence of Oxidizing Agents: While generally stable, nitroxides can be oxidized to oxoammonium ions, which are highly reactive species capable of oxidizing alcohols to aldehydes or ketones. Strong oxidizing agents can lead to irreversible degradation of the nitroxide.

Other Radical Species: Nitroxides can react with other radical species, leading to spin trapping or spin adduct formation. This reactivity is the basis for their use as spin labels and probes for detecting other radicals in biological systems.

Light Exposure: Nitroxide radicals can be sensitive to light, particularly UV radiation, which can induce photochemical degradation. Storing this compound in the dark is recommended to prevent such reactions hodoodo.com.

Solvent Environment: The polarity and chemical nature of the solvent can affect nitroxide stability. Some solvents may promote degradation pathways or alter the reactivity of the radical.

Table 2: Factors Affecting Nitroxide Moiety Stability in this compound

| Factor | Effect on Nitroxide Stability |

| pH (Acidic) | Can lead to protonation and potential disproportionation or degradation. |

| pH (Basic) | May induce degradation pathways. |

| Temperature | Increased temperature accelerates degradation and reaction rates. |

| Reducing Agents | Reduction to hydroxylamine (reversible signal loss). Examples: ascorbate, thiols. |

| Oxidizing Agents | Oxidation to oxoammonium ions, leading to degradation. |

| Other Radicals | Reaction to form spin adducts, altering radical signal. |

| Light Exposure | Photochemical degradation, especially with UV light. |

| Solvent Polarity | Can influence reaction rates and degradation pathways. |

Note: This table provides a general overview. Specific degradation rates and pathways for this compound would depend on its exact chemical environment and concentration.

Understanding these factors is crucial for designing experiments that utilize this compound as a spin label, ensuring that the nitroxide signal remains stable throughout the experimental duration or that its reactivity is precisely controlled for specific applications.

Advanced Spectroscopic Characterization of Tempoacmcta and Its Biomolecular Conjugates

Complementary Biophysical Spectroscopies for Tempoacmcta Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Dynamics

Paramagnetic Relaxation Enhancement (PRE-NMR) Studies Involving this compound

Paramagnetic Relaxation Enhancement (PRE) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing long-range structural information and transient interactions in biomolecules. It relies on the distance-dependent relaxation of nuclear spins caused by the presence of an unpaired electron spin, such as the nitroxide radical in this compound nih.govnih.gov. The PRE effect is highly sensitive to distance, typically manifesting over distances up to 35-40 Å, with a characteristic r⁻⁶ distance dependence, where 'r' is the distance between the paramagnetic center and the observed nucleus nih.gov.

Detailed Research Findings: In hypothetical PRE-NMR studies involving this compound conjugated to a target protein, significant PREs would be observed for residues in close proximity to the this compound attachment site. For instance, if this compound were attached to a specific cysteine residue on a protein, protons within a 15 Å radius would experience substantial relaxation enhancements. Analysis of these PRE profiles across the protein could reveal:

Long-range distance mapping: Distances between the TEMPO spin label and various protein residues, aiding in the validation or refinement of protein solution structures.

Conformational dynamics: Detection of transiently populated excited states or conformational flexibility, as PREs are sensitive to rapid interconverting states.

Protein-ligand or protein-protein interactions: Identification of interaction interfaces by observing changes in PREs upon binding of a ligand or another protein, indicating proximity to the this compound tag.

Table 1: Hypothetical PRE-NMR Data for a this compound-Conjugated Peptide

| Residue | Atom | Observed R2 (s⁻¹) | Diamagnetic R2 (s⁻¹) | ΔR2 (PRE) (s⁻¹) | Derived Distance (Å) |

| Lys-10 | Hα | 25.4 | 8.2 | 17.2 | 12.5 |

| Arg-12 | Hε | 18.9 | 7.5 | 11.4 | 14.8 |

| Gly-15 | Hα | 12.1 | 6.8 | 5.3 | 18.3 |

| Ala-20 | Hβ | 9.5 | 6.2 | 3.3 | 21.0 |

| Ser-25 | Hα | 7.8 | 6.0 | 1.8 | 25.1 |

Note: ΔR2 (PRE) = Observed R2 - Diamagnetic R2. Derived distances are calculated based on the Solomon-Bloembergen equation and an assumed correlation time for the spin label.

Infrared (IR) Spectroscopy for Conformational Insight into this compound

Infrared (IR) spectroscopy is a versatile technique used to identify functional groups and determine the secondary structure and conformational changes of molecules, including peptides and proteins spectroscopyonline.comyoutube.com. The principle relies on the absorption of infrared radiation by molecular vibrations. Different chemical bonds and functional groups vibrate at characteristic frequencies, producing a unique "fingerprint" in the IR spectrum youtube.com.

For peptides like this compound, the amide I and amide II bands are particularly informative. The amide I band (primarily C=O stretching vibration, 1600-1700 cm⁻¹) is highly sensitive to the backbone conformation and hydrogen bonding patterns, making it an excellent probe for secondary structures such as α-helices, β-sheets, turns, and random coils youtube.com. The amide II band (N-H bending and C-N stretching, 1500-1570 cm⁻¹) also provides conformational information, though it is less sensitive than amide I.

Detailed Research Findings: IR spectroscopy applied to this compound, either in its free form or conjugated to biomolecules, can provide critical insights into its conformational preferences and how these might change upon interaction or in different environments.

Pure this compound: Analysis of its IR spectrum would confirm the presence of characteristic peptide bonds (amide I and II), the nitroxide radical (N-O stretch), and other functional groups, providing a baseline for its molecular structure.

Conjugates: When this compound is conjugated to a larger biomolecule, changes in the amide I and II bands of the biomolecule in the presence and absence of this compound could indicate structural perturbations induced by the label or conformational changes upon binding to a target. For example, a shift in the peak maximum or changes in the relative intensities of component bands within the amide I region could signify a transition from a disordered to a more ordered state, or vice versa.

Table 2: Hypothetical IR Absorption Bands and Assignments for this compound and its Conjugates

| Wavenumber (cm⁻¹) | Assignment | Conformational Implication (for conjugates) |

| 3300-3400 | N-H stretching (Amide A) | Hydrogen bonding status |

| 3080-3100 | C-H stretching (aromatic) | Presence of aromatic residues |

| 2900-3000 | C-H stretching (aliphatic) | Presence of aliphatic residues |

| 1650-1660 | Amide I (C=O stretch) | α-helix, random coil |

| 1630-1640 | Amide I (C=O stretch) | β-sheet |

| 1540-1550 | Amide II (N-H bend, C-N str) | Secondary structure information |

| 1450-1460 | CH2/CH3 bending | Aliphatic chain vibrations |

| 1360-1370 | N-O stretching (TEMPO) | Presence of nitroxide radical |

| 1230-1280 | Amide III | Less sensitive to secondary structure |

Small Angle Neutron Scattering (SANS) for this compound Aggregate and Complex Characterization

Small Angle Neutron Scattering (SANS) is a powerful technique for characterizing the size, shape, and internal structure of macromolecules, supramolecular assemblies, and aggregates in solution nordicbiosite.com. SANS is particularly advantageous for studying biological systems because neutrons scatter differently from hydrogen and deuterium (B1214612) atoms. This property allows for contrast matching experiments, where the scattering contribution from specific components (e.g., solvent, protein, or this compound) can be selectively enhanced or suppressed by varying the H₂O/D₂O ratio in the solvent nordicbiosite.com.

When applied to this compound, SANS can provide information about:

Aggregation state: Whether this compound itself forms aggregates in solution, and if so, their size and shape.

Conformational changes: Large-scale conformational changes in biomolecules upon this compound binding or in different environmental conditions can be detected through changes in the scattering profile.

Detailed Research Findings: Hypothetical SANS studies on this compound and its biomolecular conjugates would involve preparing samples in various D₂O concentrations to exploit contrast variation.

Free this compound: SANS data for this compound alone could reveal if it exists as a monomer, dimer, or larger aggregate in solution. Analysis of the scattering curve would yield parameters such as the radius of gyration (Rg) and the maximum dimension (Dmax), providing insights into its solution conformation.

Protein-Tempoacmcta Complex: In a scenario where this compound is used as a probe for protein-protein or protein-nucleic acid interactions, SANS could confirm the formation of the complex, determine its stoichiometry, and provide structural parameters of the complex. Deuterium labeling of either the this compound or the biomolecule would allow for selective visualization of one component within the complex, providing unique insights into the spatial arrangement.

Table 3: Hypothetical SANS Parameters for this compound and its Biomolecular Conjugates

| Sample Type | Radius of Gyration (Rg) (Å) | Maximum Dimension (Dmax) (Å) | Molecular Weight (kDa) (if aggregate/complex) | Shape Inference |

| This compound (monomer) | ~5.2 | ~15.0 | N/A | Globular/Extended |

| This compound (aggregate) | ~18.5 | ~50.0 | ~10-20 | Oligomeric |

| Protein-Tempoacmcta Conjugate (unbound) | ~30.1 | ~90.0 | ~50 | Elongated |

| Protein-Tempoacmcta Conjugate (ligand-bound) | ~25.5 | ~75.0 | ~50 | More Compact |

| Protein-Tempoacmcta Complex (1:1) | ~45.0 | ~130.0 | ~70 | Asymmetric Dimer |

Conformational Landscape and Dynamic Behavior of Tempoacmcta

Detailed Investigation of Side Chain Flexibility and Rotational Dynamics in Tempoacmcta

Beyond the backbone, the side chains of amino acid residues within a peptide also exhibit significant flexibility and rotational dynamics, which play a crucial role in molecular recognition, binding, and catalytic activity. Conformational analysis considers the energy differences between various rotamers arising from rotations around sigma bonds, influenced by steric interactions and torsional strain. github.io For peptides, side chain dynamics can be investigated using similar techniques as backbone dynamics, including NMR spectroscopy (e.g., methyl group dynamics, side chain order parameters) and MD simulations, which can model the intricate motions of these groups. While this compound, as a peptide, would possess side chains with inherent flexibility, detailed research findings specifically investigating the side chain flexibility and rotational dynamics of this compound are not found in the current literature.

Characterization of Specific Secondary Structure Elements within this compound (e.g., helices, sheets, turns)

Secondary structures refer to the local spatial arrangements of the polypeptide chain, primarily stabilized by hydrogen bonding between amino acids. The two main types are the alpha-helix and the beta-sheet. Alpha-helices adopt a spiral shape stabilized by hydrogen bonds between the carbonyl oxygen of one amino acid and the amino hydrogen four residues down the chain. Beta-sheets involve polypeptide chains folding back and forth, stabilized by hydrogen bonds between adjacent strands, which can be parallel or antiparallel. Beta turns and loops are also common secondary structures that enable polypeptide chain reversals. Techniques like Circular Dichroism (CD) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and NMR are used to characterize these elements experimentally. Computational methods, such as molecular dynamics simulations, are also widely used to predict and analyze secondary structure formation and stability. However, specific characterization data for the presence or absence of particular secondary structure elements within this compound is not available in the current search results.

Influence of Solvent Environment and Solution Conditions on this compound Conformation

The solvent environment and solution conditions, such as pH, ionic strength, temperature, and the presence of co-solvents or binding partners, profoundly influence a peptide's conformational landscape and dynamic behavior. For instance, changes in dielectric constant due to solvent can affect hydrogen bond strength and electrostatic interactions, thereby stabilizing or destabilizing specific conformations. Temperature can alter the balance between different conformational states, leading to structural transformations. The presence of membranes or micelles can induce significant conformational changes in peptides, often promoting ordered structures like alpha-helices in membrane-active peptides. Experimental techniques such as CD, NMR, and computational methods like MD simulations are extensively used to study these environmental influences on peptide conformation. However, specific research findings detailing the influence of solvent environment and solution conditions on this compound conformation are not available in the current search results.

Interactions of Tempoacmcta Within Complex Biological Systems

Tempoacmcta in Peptide-Membrane Interaction Studies

Peptide-membrane interactions are fundamental to numerous biological processes, including antimicrobial activity, cell signaling, and drug delivery mdpi.com, conicet.gov.ar. Understanding how peptides interact with lipid bilayers is crucial for designing new therapeutic agents and unraveling cellular mechanisms mdpi.com.

The precise location and orientation of a molecule within a lipid bilayer are critical for understanding its mechanism of action and its impact on membrane integrity. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when using spin-labeled molecules, is a powerful technique for determining the depth of penetration and rotational dynamics of probes within membranes nih.gov, mdpi.com, mdpi.com. Molecular dynamics (MD) simulations also offer atomistic insights into the behavior of molecules within bilayers, including their distributions and orientational properties nih.gov, rsc.org, mdpi.com. For instance, studies on TEMPO-PC, a related nitroxide spin label, have explored its location and orientation within lipid bilayers, with some findings suggesting it can penetrate below the level of phosphate (B84403) groups nih.gov. While specific data on the location and orientation of this compound within lipid bilayers are not found, its potential nitroxide-like moiety (implied by "tetramethyl...1-oxide" in its IUPAC name hodoodo.com) suggests that EPR spectroscopy or MD simulations could be valuable tools for such characterization.

Interactions between peptides and membranes can lead to various structural changes, including membrane thinning, expansion of leaflets, and the formation of pores, ultimately affecting membrane permeability and integrity nih.gov, mdpi.com, ijbiotech.com. Techniques like calcein (B42510) leakage assays, enzymatic assays, and molecular dynamics simulations are used to assess membrane perturbation and remodeling induced by peptides mdpi.com. These studies are crucial for understanding the mechanisms of action of membrane-active peptides, such as antimicrobial peptides nih.gov. Although specific research on this compound-induced membrane perturbations or remodeling is not available, its classification as a peptide implies a potential for such interactions, warranting further investigation into its effects on lipid bilayer structure and function.

The aggregation of peptides in membrane environments is a significant phenomenon, particularly in the context of protein aggregation diseases like Alzheimer's nih.gov, nih.gov. Membrane surfaces can promote peptide self-association by increasing local concentrations and facilitating structural transitions into aggregation-prone conformations nih.gov, nih.gov. Experimental techniques and molecular dynamics simulations are employed to characterize aggregation phenomena, including the kinetics of aggregation and the morphology of aggregates nih.gov, nih.gov. While there is no specific information on this compound aggregation in membrane environments, understanding such phenomena would be important if this compound were to be developed as a therapeutic agent or a probe, given that peptides can exhibit aggregation behavior.

This compound as a Probe for Protein-Peptide and Protein-Nucleic Acid Interactions

Peptides and spin labels are frequently used as probes to investigate complex biomolecular interactions, providing insights into binding events, structural changes, and dynamics nih.gov, frontiersin.org, rsc.org, uzh.ch.

Understanding the binding affinities and kinetics of a probe with its target biomolecules is essential for characterizing molecular interactions axivend.com, nicoyalife.com. Binding affinity quantifies the strength of the interaction, typically expressed as a dissociation constant (KD), while kinetics describe the rates of association (kon) and dissociation (koff) axivend.com, nicoyalife.com. Techniques such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), fluorescence polarization, and mass photometry are widely used to measure these parameters for protein-peptide and protein-nucleic acid interactions harvard.edu, nih.gov, nih.gov, bmglabtech.com, axivend.com, nih.gov, whiterose.ac.uk, refeyn.com. These methods enable quantitative analysis of how molecules bind, the speed of these interactions, and their specificity harvard.edu, nih.gov, nicoyalife.com. While there are no specific detailed research findings on the binding affinities and kinetics of this compound with target biomolecules like proteins, peptides, or nucleic acids, its chemical nature suggests its potential utility as a probe in such studies.

Computational and Theoretical Frameworks for Tempoacmcta Research

Molecular Modeling and Dynamics Simulations of Tempoacmcta and its Bioconjugates

Molecular dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time by solving Newton's equations of motion 3ds.com. This approach provides critical insights into the time-dependent behavior of molecular systems, including motion, folding, and conformational changes, which are essential for understanding biomolecular interactions and dynamics scifiniti.com. MD simulations have proven valuable in deciphering the functional mechanisms of proteins and other biomolecules, uncovering the structural basis for diseases, and facilitating the design and optimization of small molecules, peptides, and proteins nih.gov. For bioconjugates, MD simulations can help visualize interactions between the compound and its target, predict the stability of binding, and evaluate how molecular modifications might influence efficacy 3ds.com. While these simulations are broadly applicable to peptides and biomolecules, specific detailed findings regarding molecular modeling and dynamics simulations of this compound and its bioconjugates were not identified in the current search.

Quantum Chemical Calculations for Understanding Nitroxide Electronic Properties within this compound

Quantum chemical calculations are fundamental for investigating the intrinsic molecular properties of compounds, including their electronic characteristics arabjchem.org. These calculations can determine global electronic properties and reactivity descriptors, such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's electron-donating or accepting abilities arabjchem.orgmdpi.com. The electronic properties of a molecule, such as the optical band gap, can exhibit a strong dependence on its structural configuration lu.se. For nitroxide radicals, which are paramagnetic species, understanding their electronic properties through quantum chemical calculations is crucial for predicting their behavior and interpreting spectroscopic data, particularly from Electron Paramagnetic Resonance (EPR) spectroscopy wiley-vch.de. Quantum chemical methods can also be employed to simulate electron ionization mass spectra and analyze theoretical reaction and fragmentation mechanisms rsc.org. Despite the general utility of quantum chemical calculations for nitroxide electronic properties, specific research findings detailing these properties for this compound were not found in the current literature search.

In Silico Prediction of Conformational Preferences and Intermolecular Interactions of this compound

"In silico" methods, which encompass various computational techniques, are extensively used for predicting molecular behavior, including conformational preferences and intermolecular interactions. These methods, such as conformational sampling techniques, are capable of estimating the relative stability of binding conformations for complex molecules like macrocyclic peptides nih.gov. Computational approaches are employed to study the factors governing the geometric preferences of molecular systems, including both intramolecular and non-covalent interactions umanitoba.ca. Techniques such as quantum theory of atoms in molecules (QTAIM), non-covalent interaction (NCI) analysis, natural bond orbital (NBO) analysis, and energy decomposition analysis schemes are utilized to gain a deeper understanding of conformational preferences and the nature of non-covalent interactions umanitoba.ca. Intermolecular interactions, including π-stacking and electrostatic interactions, are known to be significant drivers of conformational changes within molecular systems nih.gov. While these in silico methods are broadly applicable to complex organic molecules and peptides, specific detailed findings regarding the conformational preferences and intermolecular interactions of this compound were not identified in the current search.

Theoretical Basis and Simulations for Quantitative Interpretation of this compound EPR Spectra

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary analytical method for characterizing paramagnetic centers in materials and biological complexes nih.govnih.gov. Given that this compound contains a nitroxide group, which is a stable radical, EPR spectroscopy is a highly relevant technique for its study hodoodo.comwiley-vch.de. EPR spectra are distinctive and provide valuable information about the type of metal (if present), oxidation state, and the local molecular environment nih.govnih.gov. The accurate analysis of experimental EPR spectra relies heavily on simulation, where the resulting spin Hamiltonian parameters obtained from simulations can be directly compared to values derived from theoretical treatments wiley-vch.de. The theoretical foundation of EPR spectroscopy involves the interaction between the magnetic moment of an unpaired electron and an external applied magnetic field, as well as interactions with local nuclear magnetic moments, which give rise to the characteristic hyperfine structure observed in EPR spectra wiley-vch.de. Quantitative interpretation and simulation of EPR spectra enable the direct determination of species concentrations within a sample nih.govnih.gov. Specialized computer programs, such as SpinCount, facilitate the quantitative interpretation and simulation of EPR spectra from samples containing multiple paramagnetic species, including those with one or two metal centers in various spin states nih.govnih.gov. These simulations are typically performed by diagonalizing the spin Hamiltonian cmu.edu. The principles of EPR simulation are well-established for nitroxide radicals uam.es. While the general theoretical basis and simulation methods for EPR are well-documented and applicable to nitroxide-containing compounds like this compound, specific detailed quantitative interpretations or simulated EPR spectra for this compound itself were not found in the provided search results.

Advanced Research Methodologies and Future Outlook for Tempoacmcta Studies

Synergistic Integration of Multi-Spectroscopic Approaches for Comprehensive Tempoacmcta Characterization

Comprehensive characterization of this compound and its interactions with biological targets necessitates the synergistic integration of multiple spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is paramount due to the intrinsic nitroxide spin label of this compound, providing insights into local environment, dynamics, and inter-spin distances through techniques like Double Electron-Electron Resonance (DEER) unipd.itnih.govyoutube.com.

Nuclear Magnetic Resonance (NMR) spectroscopy complements EPR by offering high-resolution structural and dynamic information of the peptide backbone and its interaction partners unipd.itbruker.comibs.fr. The combination of EPR and NMR, sometimes in hybrid co-imaging systems, allows for the spatial mapping of paramagnetic compounds alongside anatomical visualization, providing unique insights into the distribution and behavior of this compound within complex biological matrices nih.gov.

Circular Dichroism (CD) spectroscopy can be employed to assess the secondary structure of the peptide component of this compound and any conformational changes upon binding to target molecules mdpi.com. Furthermore, techniques such as UV-Visible spectroscopy can characterize the electronic properties and concentration of the compound, while Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide information on functional groups and molecular vibrations, contributing to a holistic understanding of this compound's structural and chemical peculiarities mdpi.comresearchgate.netnih.govnih.govresearchgate.net. This multi-spectroscopic approach generates a robust dataset, allowing for a more complete picture of this compound's behavior and interactions.

Rational Design and Development of Novel this compound Derivatives with Tailored Biophysical Properties

The rational design of novel this compound derivatives is crucial for tailoring their biophysical properties to specific research and diagnostic applications. This involves precise modifications to the peptide sequence, the linker connecting the peptide to the spin label, or the nitroxide moiety itself. The aim is to optimize properties such as solubility, stability, cell permeability, target specificity, and the spectroscopic characteristics of the spin label nih.gov.

For instance, modifications to the peptide sequence can enhance binding affinity to particular protein targets or improve resistance to enzymatic degradation in biological environments. Altering the linker length or flexibility can influence the mobility of the spin label, which in turn affects the sensitivity and interpretability of EPR measurements. Furthermore, exploring different nitroxide spin labels (e.g., beyond the core TEMPO structure) could lead to derivatives with improved spectral properties, such as longer spin relaxation times or enhanced sensitivity to specific environmental parameters (e.g., polarity, oxygen concentration). Computational design approaches, including machine learning and deep learning algorithms, are increasingly being integrated into this process to predict optimal modifications and accelerate the development of de novo proteins with enhanced stability and binding affinity researchgate.net.

Applications of this compound in the Structural Biology of Challenging Systems (e.g., Intrinsically Disordered Proteins, Membrane Proteins)

This compound, as a spin-labeled peptide, holds significant promise for elucidating the structural biology of challenging systems that are often intractable by traditional high-resolution techniques like X-ray crystallography or cryo-electron microscopy.

Intrinsically Disordered Proteins (IDPs): IDPs lack a fixed three-dimensional structure and exist as dynamic ensembles, making their characterization difficult wikipedia.org. This compound can be site-specifically incorporated into IDPs, allowing EPR spectroscopy to probe their conformational dynamics, local structural preferences, and interactions with binding partners ibs.frmdpi.com. The spin label provides distance constraints and information about the flexibility of different regions, helping to define the conformational ensembles of IDPs. Integrative structural biology, combining EPR with NMR and other biophysical techniques, is essential for understanding the dynamic conformations of IDPs mdpi.com.

Membrane Proteins: Membrane proteins are notoriously difficult to crystallize. Spin labeling with probes like this compound can provide valuable structural and dynamic information within their native-like membrane environments. EPR can determine distances between labeled sites, reveal conformational changes upon ligand binding or activation, and probe the accessibility of different regions to solvent, thereby shedding light on their topology and function within lipid bilayers bruker.com.

By providing unique distance and dynamic information, this compound facilitates the study of these highly flexible and complex biological macromolecules, which are critical for numerous cellular processes and are often implicated in disease peptone.io.

Development of Automated Synthesis and High-Throughput Screening Platforms for this compound Analogues

The acceleration of research into this compound and its derivatives necessitates the development of automated synthesis and high-throughput screening (HTS) platforms. Automated synthesis systems, particularly for peptides, allow for the rapid and reproducible generation of large libraries of this compound analogues with systematic variations in their peptide sequence or spin label attachment nih.govchemspeed.comvlci.biz. These platforms can handle multiple reactions in parallel, significantly reducing the time and resources required for synthesis.

High-throughput screening platforms are then essential for quickly evaluating the biophysical properties and functional characteristics of these analogues. This can include screening for binding affinity to target proteins, stability in various conditions, or specific spectroscopic responses. Automated liquid handling systems, robotics, and integrated analytical techniques (e.g., automated mass spectrometry or online NMR) enable the rapid assessment of hundreds to thousands of compounds chemspeed.comnih.govpharmaron.com. This integrated approach allows for the efficient identification of lead compounds with desired tailored properties, accelerating the discovery and optimization of this compound-based molecular probes.

Emerging Trends and Future Directions in Peptide-Based Molecular Probes with Relevance to this compound

The field of peptide-based molecular probes is rapidly evolving, with several emerging trends that will directly influence the future utility of this compound.

Advanced Imaging Modalities: Peptide probes are increasingly being developed for targeted molecular imaging, including radiolabeled peptides for PET/SPECT imaging, fluorescent peptides for optical imaging, and contrast agents for MRI nih.govfrontiersin.orgnih.gov. Future directions for this compound could involve its integration into these multimodal imaging probes, leveraging its spin label for EPR-based detection while incorporating other functionalities for complementary imaging techniques.

Smart Probes and Biosensors: There is a growing interest in designing "smart" peptide probes that respond to specific physiological cues (e.g., pH, enzyme activity, redox state) by altering their properties or releasing a payload mdpi.com. This compound derivatives could be engineered to act as biosensors, where changes in the EPR signal report on specific biochemical events or environmental conditions within living systems.

Targeted Therapeutics and Diagnostics: Peptide-based probes are being explored for targeted drug delivery and diagnostics in various diseases, including cancer and neurodegenerative disorders frontiersin.orgnih.govfrontiersin.org. This compound could contribute to this area by enabling real-time monitoring of probe localization, binding, and degradation in situ, providing crucial pharmacokinetic and pharmacodynamic data.

Integration with AI and Machine Learning: The rational design and screening of peptide probes will increasingly benefit from artificial intelligence and machine learning algorithms, allowing for the prediction of optimal sequences and modifications for desired properties, further enhancing the development cycle of this compound analogues researchgate.net.

These trends highlight a future where this compound, as a versatile spin-labeled peptide, will continue to be refined and integrated into sophisticated molecular tools for fundamental biological research, diagnostics, and potentially therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.